![molecular formula C22H35N3O B5508748 1-benzyl-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5508748.png)

1-benzyl-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide is a chemical compound that has been studied in various scientific contexts. Its relevance spans from potential therapeutic applications to its chemical and physical properties which make it of interest in medicinal chemistry research.

Synthesis Analysis

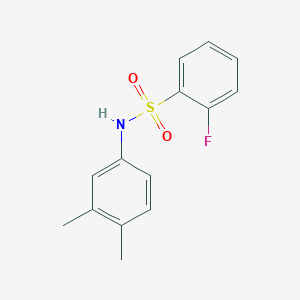

The synthesis of related piperidine derivatives involves multiple steps, including the use of benzyl chlorides, piperidine, and sulfonyl chlorides in specific conditions to achieve desired structural features. For instance, Vinaya et al. (2009) discussed the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives showcasing the intricate process of combining these elements to generate compounds with potential antimicrobial activities (Vinaya et al., 2009).

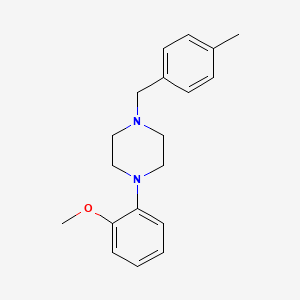

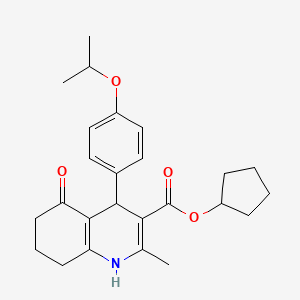

Molecular Structure Analysis

Detailed investigations into the molecular structure of piperidine derivatives reveal insights into their conformation and electronic characteristics. For example, Janani et al. (2020) explored the molecular structure of 1-Benzyl-4-(N-Boc-amino)piperidine through spectroscopic methods and theoretical calculations, providing a comprehensive understanding of its geometrical and electronic features (Janani et al., 2020).

Scientific Research Applications

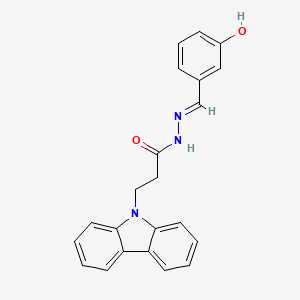

Anti-acetylcholinesterase Activity

Research has identified derivatives of 1-benzyl-piperidine as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of acetylcholine, with implications for potential use in treating conditions like dementia. Substitution at specific positions on the benzamide moiety has shown to dramatically enhance this activity, highlighting the importance of structural modifications for increased potency (Sugimoto et al., 1990).

Bioactivity of Metal Complexes

Novel benzamides and their copper and cobalt complexes have been synthesized and characterized, with in vitro antibacterial activity evaluated against various bacterial strains. The metal complexes exhibited superior antibacterial activities compared to the free ligands, suggesting potential applications in combating bacterial infections (Khatiwora et al., 2013).

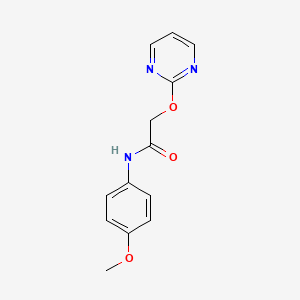

Anti-Fatigue Effects

Benzamide derivatives have been synthesized and evaluated for their anti-fatigue effects. Studies on weight-loaded forced swimming mice have demonstrated enhanced swimming endurance, indicating potential for developing agents to combat fatigue (Wu et al., 2014).

Antibacterial Evaluation

Derivatives have been synthesized and assessed for their antibacterial efficacy in vitro against Gram-negative and Gram-positive bacteria. Certain compounds showed significant antibacterial effects, underscoring the therapeutic potential of structurally modified benzamide derivatives in treating bacterial infections (Pouramiri et al., 2017).

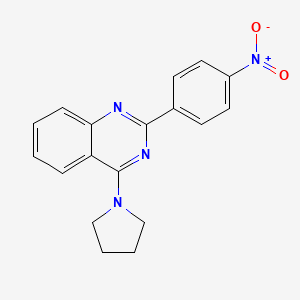

Interaction with CB1 Cannabinoid Receptor

The molecular interaction of a piperidine derivative with the CB1 cannabinoid receptor has been explored, providing insights into the antagonist activity against the receptor. This research contributes to the understanding of receptor-ligand interactions and the development of receptor-specific drugs (Shim et al., 2002).

properties

IUPAC Name |

1-benzyl-N-[3-(3-methylpiperidin-1-yl)propyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35N3O/c1-19-7-5-13-24(17-19)14-6-12-23-22(26)21-10-15-25(16-11-21)18-20-8-3-2-4-9-20/h2-4,8-9,19,21H,5-7,10-18H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIFUMOTEVNJRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CCCNC(=O)C2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-N-[3-(3-methylpiperidin-1-yl)propyl]piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N'-[(5-methyl-2-furyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5508680.png)

![(3R*,4R*)-1-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5508688.png)

![8-fluoro-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2-quinolinecarboxamide](/img/structure/B5508691.png)

![2-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}benzoic acid](/img/structure/B5508700.png)

![3-phenyl-7-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B5508712.png)

![N-(3,4-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5508724.png)

![methyl 4-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5508746.png)

![3-[(4-ethoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5508753.png)